molecular formula C16H24N2O3 B3809455 (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide

(2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide

Cat. No. B3809455
M. Wt: 292.37 g/mol
InChI Key: HIDPGWHOAUYXRT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide, also known as AEM, is a chemical compound that belongs to the class of amides. AEM has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide depends on its specific application. As an inhibitor of DPP-4, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide binds to the active site of the enzyme and prevents it from cleaving certain peptides. This results in an increase in the levels of certain peptides, such as glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose metabolism. As a ligand for the adenosine A2A receptor, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide binds to the receptor and activates certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide depend on its specific application. As an inhibitor of DPP-4, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. As a ligand for the adenosine A2A receptor, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide in lab experiments is its high purity and stability. (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide is its relatively low potency as an inhibitor of DPP-4 compared to other DPP-4 inhibitors.

Future Directions

There are several potential future directions for the use of (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide in scientific research. One area of interest is the development of more potent DPP-4 inhibitors based on the structure of (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide. Another area of interest is the use of (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide as a ligand for other receptors, such as the adenosine A1 receptor. Additionally, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide could be used as a tool to study the function of other enzymes and proteins involved in glucose metabolism and other physiological processes.
Conclusion:
In conclusion, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has been used as an inhibitor of DPP-4 and as a ligand for the adenosine A2A receptor. (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has shown promise in improving glucose metabolism and insulin sensitivity, as well as having anti-inflammatory and neuroprotective effects. While there are limitations to the use of (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide, there are also several potential future directions for its use in scientific research.

Scientific Research Applications

(2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has been extensively used in scientific research as a tool to study the function of certain enzymes and proteins. For example, (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has been used as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. (2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide has also been used as a ligand to study the binding properties of certain receptors, such as the adenosine A2A receptor.

properties

IUPAC Name

(2S)-2-acetamido-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-14-8-6-7-9-15(14)21-11-10-18(4)16(20)12(2)17-13(3)19/h6-9,12H,5,10-11H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDPGWHOAUYXRT-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN(C)C(=O)C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OCCN(C)C(=O)[C@H](C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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